Visomitin

概要

説明

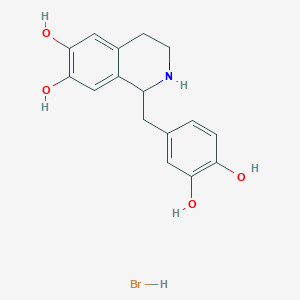

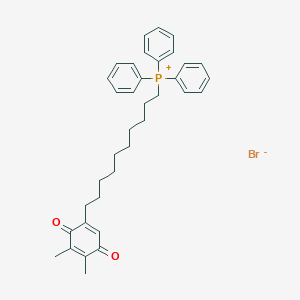

SKQ1は、プラストキノンから誘導されたミトコンドリア標的型抗酸化剤であり、ウラジミール・スクラチョフ教授とそのチームによって開発されました。これは、飽和炭化水素鎖を介して抗酸化部分に結合された親油性カチオンです。 親油性であるため、SKQ1はさまざまな細胞膜を効果的に透過し、ミトコンドリアマトリックスに蓄積されます .

科学的研究の応用

SKQ1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study mitochondrial-targeted antioxidants.

Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.

Medicine: Explored for its potential in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders.

Industry: Used in the development of pharmaceuticals, such as Visomitin eye drops for treating dry eye syndrome .

作用機序

SKQ1は、ミトコンドリアを標的とし、活性酸素種を中和することによってその効果を発揮します。親油性カチオンのためにミトコンドリアマトリックスに蓄積され、そこで活性酸素種を中和するためにレドックスサイクリングを行います。 これにより、ミトコンドリアの機能を維持し、細胞損傷を防ぐことができます .

類似の化合物との比較

類似の化合物

MitoQ: 別のミトコンドリア標的型抗酸化剤ですが、プラストキノンの代わりにユビキノンを使用しています。

TPPB: アルファトコフェロールがトリフェニルホスホニウムに結合した化合物。

SKQ1の独自性

SKQ1は、ユビキノンと比較して高い抗酸化活性をもたらすプラストキノン部分のために独自です。 また、細胞膜を透過し、ミトコンドリアマトリックスに蓄積する効率も高い .

生化学分析

Biochemical Properties

Visomitin interacts with various biomolecules in the body. It plays a significant role in biochemical reactions, particularly those involving reactive oxygen species (ROS). As a mitochondrial-targeted antioxidant, this compound is designed to protect the ocular surface from oxidative stress at the mitochondrial level .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . Furthermore, this compound significantly enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) signaling cascade . This inhibition is believed to play a key role in this compound’s ability to enhance wound healing and suppress inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound has been shown to suppress PGE2 production in a dose and treatment time-dependent manner . Furthermore, the wound closure rates were increased by 4% in 4 hours and by 9% after 8–12 hours in the presence of 50 nM this compound .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including OXYS rats . These studies have shown that this compound can suppress the development of age-related diseases and enhance the structural and functional parameters of the retinal pigment epithelium cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the management of oxidative stress. As a mitochondrial-targeted antioxidant, it plays a key role in controlling the generation of reactive oxygen species (ROS) in mitochondria .

Subcellular Localization

This compound is targeted to the mitochondria, a subcellular organelle. This localization is crucial for its function as a mitochondrial antioxidant . By localizing to the mitochondria, this compound can effectively neutralize ROS and protect the cell from oxidative damage .

準備方法

合成経路と反応条件

SKQ1の合成には、プラストキノンと親油性カチオン、通常はトリフェニルホスホニウムの結合が含まれます。このプロセスにはいくつかのステップが含まれます。

プラストキノン誘導体の調製: プラストキノンは、反応性官能基を導入するために修飾されます。

親油性カチオンとの結合: 修飾されたプラストキノンは、特定の条件下でトリフェニルホスホニウムと反応して、最終的なSKQ1化合物を形成します

工業生産方法

SKQ1の工業生産には、化合物の純度と安定性を確保しながら、合成経路を拡大することが含まれます。 これには、反応条件、精製プロセス、品質管理対策を最適化して、商業規模でSKQ1を生産することが含まれます .

化学反応の分析

反応の種類

SKQ1は、次のようなさまざまな化学反応を起こします。

酸化還元: SKQ1は酸化および還元され、活性酸素種を中和することによって抗酸化剤として機能することができます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

主要な生成物

これらの反応から生成される主な生成物には、SKQ1の酸化および還元形態、ならびに性質が変化した置換誘導体があります .

科学研究への応用

SKQ1は、科学研究に幅広い応用があります。

化学: ミトコンドリア標的型抗酸化剤を研究するためのモデル化合物として使用されます。

生物学: 酸化ストレスとアポトーシスからの細胞保護における役割について調査されています。

医学: 加齢関連疾患、心臓血管疾患、神経変性疾患の治療における可能性について検討されています。

類似化合物との比較

Similar Compounds

MitoQ: Another mitochondria-targeted antioxidant, but with ubiquinone instead of plastoquinone.

TPPB: A compound with alpha-tocopherol linked to triphenylphosphonium.

SkQR1: A derivative of SKQ1 with rhodamine instead of triphenylphosphonium

Uniqueness of SKQ1

SKQ1 is unique due to its plastoquinone moiety, which provides higher antioxidant activity compared to ubiquinone. It also has a higher efficiency in penetrating cell membranes and accumulating in the mitochondrial matrix .

特性

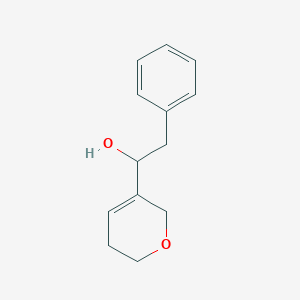

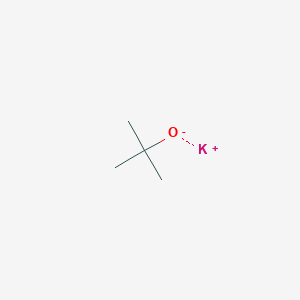

IUPAC Name |

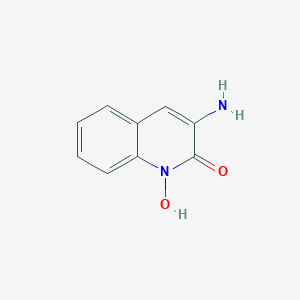

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)